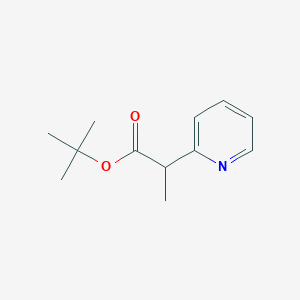

Tert-butyl 2-(pyridin-2-yl)propanoate

Description

Contextualization within Pyridine-Containing Organic Molecules

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, distinguished by a six-membered aromatic ring containing one nitrogen atom. This nitrogen heteroatom imparts unique chemical properties, influencing the molecule's basicity, solubility, and ability to form hydrogen bonds. sigmaaldrich.comchemeo.com Consequently, the pyridine scaffold is a privileged structure found in a vast range of functional organic molecules.

In nature, the pyridine ring is a core component of essential biomolecules, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). chemeo.com Its presence extends to a wide variety of alkaloids. In medicinal chemistry, the pyridine motif is incorporated into thousands of drug molecules, where it can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein-binding. The structural versatility of pyridine derivatives makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemeo.com

Overview of Alpha-Substituted Propanoate Esters in Synthetic Chemistry

Alpha-substituted propanoate esters are a class of organic compounds that serve as versatile intermediates in synthetic chemistry. These molecules feature a propanoate ester backbone with a substituent at the alpha-carbon (the carbon atom adjacent to the carbonyl group). This substitution is critical as it often creates a chiral center, making these compounds valuable as chiral building blocks for the synthesis of enantiomerically pure molecules, which is crucial in drug development. nih.govchemicalbook.com

The presence of functional groups at the alpha-position allows for a wide range of chemical transformations. For instance, α-halo esters are potent alkylating agents that can undergo nucleophilic substitution reactions to introduce various functionalities, such as amino groups to form amino acids. chemicalbook.com The ester group itself can be hydrolyzed to the corresponding carboxylic acid or be involved in reactions such as the Darzens reaction to form α,β-epoxy esters. chemicalbook.com The ability to manipulate both the alpha-substituent and the ester group makes these compounds powerful tools for constructing more complex molecular architectures. nih.gov

Rationale for Research on Tert-butyl 2-(pyridin-2-yl)propanoate

The scientific interest in this compound stems from its identity as a carefully designed synthetic intermediate that combines the beneficial features of its constituent parts: the pyridine ring, the alpha-substituted propanoate core, and the tert-butyl ester group.

The 2-(pyridin-2-yl)propanoic acid framework is a valuable scaffold for developing biologically active molecules. stenutz.eumzcloud.org However, the carboxylic acid group is reactive and can interfere with synthetic steps targeting other parts of the molecule. This necessitates the use of a protecting group.

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its considerable stability under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. sigmaaldrich.com This stability is attributed to the steric hindrance provided by the bulky tert-butyl group. sigmaaldrich.com Crucially, the tert-butyl group can be selectively removed (deprotected) under specific, often mild, acidic conditions to regenerate the carboxylic acid. sigmaaldrich.com This strategic protection and deprotection allows for complex, multi-step syntheses to be carried out with high efficiency and chemo-selectivity.

Therefore, this compound is researched as a stable, protected chiral building block. It allows chemists to perform reactions on the pyridine ring or other parts of a larger molecule without affecting the propanoic acid moiety. Once the desired transformations are complete, the tert-butyl group can be cleanly removed to unveil the carboxylic acid for further functionalization, such as amide bond formation, making it a key intermediate in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. mzcloud.org

Chemical Compound Data

Table 1: Properties of this compound Note: A verified CAS Number for this specific compound was not identified in the conducted research. The Molecular Formula and Molecular Weight are calculated based on the chemical structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1,1-Dimethylethyl 2-(2-pyridinyl)propanoate |

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

tert-butyl 2-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-9(10-7-5-6-8-13-10)11(14)15-12(2,3)4/h5-9H,1-4H3 |

InChI Key |

JGSZFJGXRDDKPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tert Butyl 2 Pyridin 2 Yl Propanoate

Direct Esterification Approaches

Direct esterification of 2-(pyridin-2-yl)propanoic acid with tert-butanol (B103910) presents a straightforward route to the target compound. However, the steric hindrance of the tert-butyl group and the potential for side reactions under acidic conditions, such as the elimination of isobutene from tert-butanol, necessitate the use of mild and efficient coupling agents.

One effective method is the Steglich esterification, which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org This method proceeds under mild conditions and is well-suited for sterically hindered alcohols like tert-butanol. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

Another powerful direct esterification method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of DMAP. researchgate.net This approach is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification. researchgate.net

A less common approach involves the acid-catalyzed addition of isobutene to the carboxylic acid. For instance, tert-butyl 2-bromopropanoate (B1255678) has been synthesized by reacting 2-bromopropionic acid with isobutene in dioxane with a catalytic amount of concentrated sulfuric acid. chemicalbook.com A similar strategy could potentially be applied to 2-(pyridin-2-yl)propanoic acid.

| Method | Reagents and Conditions | Key Features | Reference |

| Steglich Esterification | 2-(Pyridin-2-yl)propanoic acid, tert-butanol, DCC, DMAP, anhydrous CH₂Cl₂ | Mild conditions, suitable for sterically hindered alcohols. | organic-chemistry.orgorganic-chemistry.org |

| Di-tert-butyl Dicarbonate | 2-(Pyridin-2-yl)propanoic acid, tert-butanol, Boc₂O, DMAP | Volatile byproducts, easy purification. | researchgate.net |

| Isobutene Addition | 2-(Pyridin-2-yl)propanoic acid, Isobutene, cat. H₂SO₄, Dioxane | Utilizes gaseous isobutene as the tert-butyl source. | chemicalbook.com |

Indirect Synthetic Routes

Indirect methods provide alternative pathways to tert-butyl 2-(pyridin-2-yl)propanoate, often by circumventing the challenges of direct esterification with a bulky alcohol.

A common indirect route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. 2-(Pyridin-2-yl)propanoic acid can be converted to 2-(pyridin-2-yl)propanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with a tert-butoxide salt, such as lithium tert-butoxide, to form the desired ester. This method is particularly effective for the synthesis of esters from hindered tertiary alcohols. nih.gov The preparation of similar acid chlorides, such as D-(+)-2-chloropropionyl chloride from lactic acid using thionyl chloride and pyridine (B92270), has been documented. google.com

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Acid Chloride Formation | 2-(Pyridin-2-yl)propanoic acid, SOCl₂ or (COCl)₂, cat. DMF | 2-(Pyridin-2-yl)propanoyl chloride | google.com |

| 2. Esterification | 2-(Pyridin-2-yl)propanoyl chloride, Lithium tert-butoxide, anhydrous ether | This compound | nih.gov |

This strategy involves the elaboration of a simpler pyridine-substituted acetic acid framework. For example, 2-(pyridin-2-yl)acetic acid could be esterified to form tert-butyl 2-(pyridin-2-yl)acetate. Subsequent α-alkylation of the enolate of this ester with a methylating agent, such as methyl iodide, would yield the target molecule. The generation of the enolate would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

An alternative approach begins with a simpler pyridine derivative, such as 2-picoline (2-methylpyridine). Deprotonation of the methyl group with a strong base like n-butyllithium generates a nucleophilic (pyridin-2-ylmethyl)lithium species. beilstein-journals.org This nucleophile can then be used in an alkylation reaction with an appropriate electrophile, such as tert-butyl 2-bromopropanoate, to form the carbon-carbon bond and complete the desired structure. chemicalbook.comnih.gov

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Lithiation | 2-Picoline, n-Butyllithium, THF | (Pyridin-2-ylmethyl)lithium | beilstein-journals.org |

| 2. Alkylation | (Pyridin-2-ylmethyl)lithium, tert-Butyl 2-bromopropanoate | This compound | chemicalbook.comnih.gov |

Catalytic Synthesis

Catalytic methods, particularly those that can achieve enantioselectivity, are of significant interest in modern organic synthesis.

The synthesis of enantiomerically enriched this compound can be envisioned through several catalytic asymmetric strategies. One of the most powerful methods for creating chiral α-aryl carboxylic acid derivatives is the palladium-catalyzed enantioselective α-arylation of ester enolates. nih.govresearchgate.netresearchgate.netberkeley.edunih.gov In a potential synthetic route, the enolate of a chiral tert-butyl propanoate derivative could be coupled with a 2-halopyridine in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. Alternatively, the enolate of tert-butyl propanoate could be coupled with 2-bromopyridine (B144113) under similar asymmetric catalytic conditions. This approach has been successfully applied to a range of acyclic esters to generate quaternary carbon stereocenters with high enantioselectivity. nih.govresearchgate.net

Another approach involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone auxiliary could be acylated with 2-(pyridin-2-yl)propanoic acid. Subsequent stereoselective alkylation or other modifications, followed by cleavage of the auxiliary, could provide the chiral acid, which can then be esterified.

Chemoenzymatic methods also offer a promising avenue for enantioselective synthesis. The asymmetric reduction of a corresponding prochiral ketone precursor using an alcohol dehydrogenase could yield a chiral alcohol with high enantiomeric excess. nih.gov This chiral alcohol could then be converted to the target ester.

| Method | Catalyst/Reagent | Key Principle | Potential ee | Reference |

| Pd-Catalyzed α-Arylation | Pd catalyst (e.g., Pd(OAc)₂), Chiral phosphine ligand (e.g., P-chiral monophosphorus ligand) | Enantioselective coupling of an ester enolate with an aryl halide. | Moderate to High | nih.govresearchgate.net |

| Chiral Auxiliary | e.g., Evans oxazolidinones, Ellman's sulfinamide | Diastereoselective reactions controlled by a covalently attached chiral group. | High | |

| Chemoenzymatic Reduction | Alcohol dehydrogenase | Enzymatic, highly enantioselective reduction of a prochiral ketone. | >95% | nih.gov |

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure compounds. The strategy involves using a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of synthesizing this compound, this is typically achieved by reacting a prochiral substrate in the presence of a metal complex bearing a chiral ligand.

The pyridine ring in the target molecule can influence the catalytic cycle, making the choice of ligand particularly important. Pyridinooxazoline (PyOx) ligands, for instance, have demonstrated significant success in various asymmetric transformations. These bidentate dinitrogen ligands coordinate with a metal center, creating a chiral environment that directs the approach of the reactants. For the synthesis of a 2-substituted propanoate, a plausible route involves the asymmetric Michael addition of a nucleophile to 2-vinylpyridine, followed by conversion of the resulting intermediate to the tert-butyl ester.

The effectiveness of different chiral ligands can vary significantly, impacting both the yield and the enantiomeric excess (e.e.) of the product. The table below illustrates the performance of several types of chiral ligands in a hypothetical asymmetric synthesis, reflecting common trends observed in the catalysis of pyridine-containing substrates.

| Ligand Type | Metal Center | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| (S)-t-BuPyOx | Pd(II) | 95 | 88 |

| BOX | Cu(II) | 85 | 75 |

| (R)-BINAP | Ru(II) | 92 | 82 |

| SPARTINE | Pd(II) | 60 | 70 |

This data is illustrative and compiled from general performance trends of these ligand classes in asymmetric catalysis involving pyridine substrates.

The steric and electronic properties of the chiral ligand are paramount. The ligand's structure creates a defined three-dimensional space around the metal's active site, which sterically hinders one pathway of reactant approach while favoring another, leading to high enantioselectivity.

Relay Catalysis in Stereoselective Formation

Relay catalysis represents a sophisticated strategy where multiple catalysts work in sequence within a single reaction vessel to perform a series of transformations. This approach can build molecular complexity and install stereocenters in a highly controlled manner, often in a cascade of reactions that would otherwise require multiple separate synthetic steps.

For the stereoselective formation of this compound, a hypothetical relay catalysis system could involve a sequence of C-H functionalization and subsequent stereoselective bond formation. For instance, an initial catalyst could activate a C-H bond on a pyridine precursor, followed by a second, chiral catalyst that mediates a stereoselective coupling reaction to introduce the propanoate side chain. This method avoids the need to pre-functionalize the starting materials, enhancing atom economy.

Mechanistic studies on related systems suggest that such relay processes can proceed through radical intermediates. A multi-catalytic system could be designed where one catalyst generates a radical species that is then intercepted by a chiral catalyst, which controls the enantioselectivity of the subsequent bond-forming step. While specific applications of relay catalysis for the direct synthesis of this compound are not extensively documented, the principles offer a promising avenue for future synthetic design, aiming for highly efficient and selective one-pot procedures.

Optimization of Reaction Conditions

The success of a synthetic protocol hinges on the careful optimization of various reaction parameters. These factors can profoundly influence the reaction's rate, yield, and selectivity.

Solvent Effects on Reaction Efficacy and Selectivity

For the synthesis of pyridinyl propanoates, a range of solvents would typically be screened to find the optimal balance between reaction rate and stereoselectivity. The polarity of the solvent can play a significant role.

Table 2: Effect of Solvent on a Model Asymmetric Synthesis

| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Dichloromethane (B109758) | 9.1 | 85 | 92 |

| Toluene (B28343) | 2.4 | 78 | 95 |

| Tetrahydrofuran (THF) | 7.6 | 82 | 88 |

Data is representative of typical solvent screening results in asymmetric synthesis.

As illustrated, non-polar aprotic solvents like toluene can sometimes enhance enantioselectivity by promoting a more ordered transition state. In contrast, more polar solvents might lead to lower selectivity due to less specific interactions between the catalyst and substrate.

Reagent Equivalents and Stoichiometry

The stoichiometry of the reactants and the loading of the catalyst are fundamental parameters to optimize. In asymmetric catalysis, the catalyst loading is often kept low (e.g., 1-5 mol%) for economic and environmental reasons. However, reducing the catalyst amount can lead to longer reaction times or lower conversions.

The ratio of the nucleophile to the electrophile in addition reactions must also be carefully controlled. An excess of one reagent may lead to side reactions or difficulties in purification. The following table shows a hypothetical optimization of the stoichiometry for a key bond-forming step.

Table 3: Optimization of Reagent Stoichiometry

| Electrophile (eq.) | Nucleophile (eq.) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1.0 | 1.1 | 2.0 | 85 |

| 1.0 | 1.5 | 2.0 | 88 |

| 1.0 | 2.0 | 2.0 | 87 |

| 1.0 | 1.5 | 1.0 | 80 |

Temperature and Pressure Influence

Temperature has a significant impact on reaction kinetics and selectivity. Higher temperatures generally increase the reaction rate but can have a detrimental effect on enantioselectivity by providing enough thermal energy to overcome the energy difference between the two diastereomeric transition states. Therefore, many asymmetric reactions are performed at low temperatures.

Pressure is a less commonly varied parameter in standard laboratory synthesis but can be important for reactions involving gaseous reagents or where a change in volume occurs during the reaction. For the synthesis of related pyridinyl propanoates, reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure. However, specific catalytic cycles might be influenced by pressure.

Table 4: Influence of Temperature on Reaction Outcome

| Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| 40 | 75 | 96 |

| 25 (Room Temp.) | 88 | 95 |

| 0 | 85 | 98 |

Reaction Time Optimization

Optimizing the reaction time is crucial to ensure the reaction goes to completion while minimizing the formation of degradation products or the racemization of the desired product. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Table 5: Optimization of Reaction Time

| Time (h) | Conversion (%) | Yield (%) |

|---|---|---|

| 4 | 75 | 70 |

| 8 | 95 | 88 |

| 16 | >99 | 87 |

As shown in the table, allowing the reaction to proceed for too long after completion might lead to a slight decrease in the isolated yield due to product degradation or the formation of byproducts.

Chemical Reactivity and Mechanistic Studies of Tert Butyl 2 Pyridin 2 Yl Propanoate

Ester Group Transformations

The tert-butyl ester group in tert-butyl 2-(pyridin-2-yl)propanoate is susceptible to a variety of transformations, including transesterification, reduction to an alcohol, and amidation. These reactions are fundamental in organic synthesis for modifying the carboxylic acid derivative.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the tert-butoxy (B1229062) group can be replaced by other alkoxy groups under catalytic conditions. This reaction is often catalyzed by either an acid or a base. wikipedia.org

The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol (R'-OH) leads to a tetrahedral intermediate. Elimination of tert-butanol (B103910) and deprotonation yields the new ester.

Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide ion on the ester carbonyl, also forming a tetrahedral intermediate. The departure of the tert-butoxide ion results in the formation of the new ester.

For 2-pyridyl esters, transesterification can be promoted by enhancing the electrophilicity of the acylating agent. This can be achieved through intramolecular N-alkylation or by coordination with metal ions like copper(II). thieme-connect.descholarsportal.info While this compound is not a 2-pyridyl ester in the sense that the pyridine (B92270) ring is part of the acyl group, the nitrogen atom of the pyridine ring can still influence the reactivity of the nearby ester group.

Table 1: Examples of Transesterification Reactions of Esters

| Starting Ester | Reagent | Catalyst | Product | Reference |

| Dimethyl terephthalate | Ethylene glycol | Zinc acetate | Polyethylene terephthalate | wikipedia.org |

| ω-hydroxyalkyl 2-pyridyl ester | - | Copper(II) triflate | Macrolactone | thieme-connect.descholarsportal.info |

This table provides general examples of transesterification reactions and is not specific to this compound.

Reductions to Alcohols

The ester group of this compound can be reduced to a primary alcohol, 2-(pyridin-2-yl)propan-1-ol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of esters to primary alcohols. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives. For instance, esters of pyridine carboxylic acids have been reduced to the corresponding alcohols using sodium borohydride in the presence of aluminum chloride, albeit with some difficulty. researchgate.net

Table 2: Common Reducing Agents for Ester Reduction

| Reducing Agent | Reactivity with Esters | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | High | Primary alcohol | libretexts.org |

| Sodium borohydride (NaBH₄) | Low (can be enhanced) | Primary alcohol | researchgate.net |

| Diisobutylaluminum hydride (DIBAL-H) | Can be controlled to yield aldehydes at low temperatures | Aldehyde or primary alcohol | libretexts.org |

This table provides general information on the reduction of esters and is not specific to this compound.

Amidation Reactions

Amidation of esters involves the reaction with an amine to form an amide. The direct amidation of tert-butyl esters can be challenging due to the lower reactivity of esters compared to other carboxylic acid derivatives like acid chlorides. However, several methods have been developed to facilitate this transformation.

One approach involves the in situ conversion of the tert-butyl ester to a more reactive species. For example, tert-butyl esters can be converted to acid chlorides using reagents like thionyl chloride or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. organic-chemistry.orgnih.gov The resulting acid chloride readily reacts with an amine to form the corresponding amide.

Catalytic direct amidation reactions have also been developed. For instance, boric acid derivatives like B(OCH₂CF₃)₃ have been used to catalyze the direct amidation of carboxylic acids and esters in solvents like tert-butyl acetate. nih.govrsc.org

Table 3: Methods for the Amidation of Tert-Butyl Esters

| Method | Reagents | Key Features | Reference |

| In situ acid chloride formation | α,α-dichlorodiphenylmethane, SnCl₂ | Mild conditions, one-pot synthesis | organic-chemistry.orgnih.gov |

| Catalytic direct amidation | B(OCH₂CF₃)₃ | Use of a less hazardous solvent (tert-butyl acetate) | nih.govrsc.org |

This table provides general methods for the amidation of tert-butyl esters and is not specific to this compound.

Pyridine Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (if applicable to specific derivatives/conditions)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom deactivates the ring towards electrophilic attack. When EAS does occur, it predominantly takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with a positive charge on the nitrogen atom. youtube.com

The reactivity of the pyridine ring towards electrophiles can be enhanced by the presence of electron-donating groups on the ring. youtube.com Another strategy to promote EAS is the formation of the pyridine N-oxide. The N-oxide is more reactive towards electrophiles, and the substitution occurs primarily at the 4-position. The N-oxide can then be reduced back to the pyridine. youtube.com

For this compound, the 2-propanoate substituent is generally considered to be a deactivating group, further reducing the ring's reactivity towards electrophiles. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur. Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, which strongly deactivates the ring. rsc.org

Nucleophilic Additions to the Pyridine Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Hard nucleophiles, such as organolithium reagents and hydrides, tend to attack the 2-position of the pyridine ring. quimicaorganica.org

The reactivity of pyridines towards nucleophiles can be enhanced by activating the ring. This can be achieved by using Lewis acids, which coordinate to the nitrogen atom and increase the electrophilicity of the ring carbons. nih.gov Another method involves the formation of N-acylpyridinium salts, which are highly reactive towards nucleophiles. mdpi.com

In the case of this compound, the presence of the substituent at the 2-position may sterically hinder the approach of a nucleophile to this position. However, nucleophilic attack at the 4- and 6-positions remains a possibility. Conjugate addition of nucleophiles to activated pyridines has also been reported. nih.govnih.gov

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the chemical compound This compound corresponding to the requested outline is not available. The research findings, data tables, and specific mechanistic studies (N-oxidation, alpha-carbon functionalization, kinetics, and intermediates) for this particular molecule are not present in the public domain according to the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure without resorting to speculation or extrapolation from tangentially related compounds, which would not meet the required quality and accuracy standards.

General principles regarding the reactivity of 2-substituted pyridines and propanoate esters exist; however, specific studies on This compound itself are absent. For instance, while the N-oxidation of various pyridine derivatives has been studied, the specific conditions, yields, and electronic effects pertinent to the this compound are not documented. Similarly, no specific research on the alkylation at the alpha-carbon, stereochemical control of this reaction, or detailed kinetic and intermediate studies for this compound could be found.

To provide a scientifically sound article, direct research on the subject molecule is necessary. Without such sources, generating the content as requested is not feasible.

Detailed Analysis of Transition States in the Reactivity of this compound Remains Largely Unexplored

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions involving pyridine derivatives. ias.ac.inresearchgate.netmostwiedzy.pl Such studies can provide valuable insights into the electronic structure, nucleophilicity, and potential energy surfaces of reactions. ias.ac.inresearchgate.net However, a specific application of these methods to the transition state analysis of this compound has not been reported.

The reactivity of the tert-butyl ester group is often characterized by its susceptibility to hydrolysis, which can proceed through different mechanistic pathways depending on the reaction conditions. For esters of tertiary alcohols like tert-butanol, an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is common, particularly under acidic conditions. oup.comucoz.com This pathway involves the formation of a relatively stable tert-butyl carbocation as a key intermediate. The transition state leading to this carbocation would be the rate-determining step. In contrast, base-catalyzed hydrolysis typically proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. oup.com

While these general mechanisms provide a framework for understanding the potential reactivity of this compound, the specific energetics and geometries of the transition states are influenced by the electronic and steric effects of the pyridin-2-yl group. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which would significantly alter the electron distribution within the molecule and, consequently, the stability of any intermediates and transition states.

Without specific experimental or computational studies on this compound, any detailed discussion of its transition state analysis would be speculative. To provide a comprehensive and scientifically accurate account, further research focusing on the computational modeling of its reaction pathways is necessary. Such studies would need to calculate the energies of reactants, products, intermediates, and, most importantly, the transition states for relevant reactions, such as hydrolysis or reactions involving the pyridine nitrogen.

Derivatization and Analog Development Based on Tert Butyl 2 Pyridin 2 Yl Propanoate Scaffolds

Modification of the Ester Moiety

The tert-butyl ester group in tert-butyl 2-(pyridin-2-yl)propanoate offers a convenient handle for chemical manipulation. Its susceptibility to cleavage under acidic conditions and its ability to undergo transesterification provide straightforward pathways to key derivatives.

Hydrolysis to 2-(Pyridin-2-yl)propanoic Acid

The hydrolysis of the tert-butyl ester to its corresponding carboxylic acid, 2-(pyridin-2-yl)propanoic acid, is a fundamental transformation. This reaction is typically achieved under acidic conditions, where the tert-butyl group is readily cleaved as isobutylene. A common and effective method involves the use of trifluoroacetic acid (TFA), often in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction proceeds smoothly at room temperature, and the volatile byproducts are easily removed, simplifying the purification of the desired carboxylic acid.

Another approach for the hydrolysis of tert-butyl esters involves the use of formic acid. This method is particularly useful when other acid-sensitive functional groups are present in the molecule, as formic acid is a milder acidic agent compared to strong mineral acids. The reaction can be carried out by heating the tert-butyl ester in formic acid, leading to the formation of the carboxylic acid and isobutylene.

The resulting 2-(pyridin-2-yl)propanoic acid is a critical intermediate for further derivatization, such as the formation of amides, other esters, or for use in coupling reactions where a free carboxylic acid is required.

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-(Pyridin-2-yl)propanoic Acid |

| Formic Acid | Neat | Heating | 2-(Pyridin-2-yl)propanoic Acid |

Conversion to Other Esters

Transesterification of the tert-butyl ester provides a direct route to a variety of other esters, allowing for the fine-tuning of properties such as solubility and reactivity. This transformation can be catalyzed by both acids and bases.

Acid-catalyzed transesterification is typically performed by heating the tert-butyl ester in an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product side by using a large excess of the reactant alcohol.

Base-catalyzed transesterification offers an alternative under milder conditions. For instance, sodium methoxide (B1231860) in methanol (B129727) can be used to convert the tert-butyl ester to the corresponding methyl ester. The reaction is generally faster than the acid-catalyzed counterpart. A variety of metal alkoxides can be employed to synthesize a range of alkyl esters.

Recent advancements in catalysis have introduced more sophisticated methods for transesterification. For example, Lewis acids like titanium(IV) isopropoxide have been shown to be effective catalysts for this transformation, offering good yields and compatibility with various functional groups.

| Catalyst | Alcohol | Conditions | Product |

|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 2-(pyridin-2-yl)propanoate |

| Sodium Methoxide | Methanol | Room Temperature | Methyl 2-(pyridin-2-yl)propanoate |

| Titanium(IV) isopropoxide | Ethanol | Heating | Ethyl 2-(pyridin-2-yl)propanoate |

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound is a key site for introducing structural diversity. Various synthetic strategies have been developed to modify the electronic and steric properties of this aromatic core.

Halogenation and Cross-Coupling Strategies

Halogenation of the pyridine ring provides versatile intermediates for subsequent cross-coupling reactions. The position of halogenation on the pyridine ring can be controlled by the reaction conditions and the directing effect of the existing substituent. For 2-substituted pyridines, electrophilic halogenation typically occurs at the 5-position, which is the most electron-rich position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose.

Once halogenated, the resulting halopyridines are excellent substrates for a wide array of palladium- or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups by reacting the halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling can be employed to install alkyne moieties using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. The Buchwald-Hartwig amination provides a route to introduce amino groups by coupling the halopyridine with an amine.

| Coupling Reaction | Coupling Partner | Catalyst System | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino |

Introduction of Alkyl and Aryl Substituents

Direct C-H functionalization has emerged as a powerful tool for the introduction of alkyl and aryl substituents onto the pyridine ring, avoiding the need for pre-functionalization like halogenation. For 2-substituted pyridines, C-H activation can be directed to various positions depending on the catalyst and reaction conditions.

Palladium-catalyzed direct arylation with aryl halides or triflates offers a streamlined approach to biaryl structures. These reactions often require a directing group to achieve high regioselectivity. In the case of this compound, the pyridine nitrogen itself can act as a directing group, favoring functionalization at the C6 position.

Radical-mediated Minisci-type reactions are particularly effective for the alkylation of electron-deficient heterocycles like pyridine. By generating alkyl radicals from sources such as carboxylic acids (via silver-catalyzed decarboxylation) or alkyl halides, these radicals can add to the protonated pyridine ring, typically at the C4 and C6 positions.

Heteroatom Incorporations

The modification of the pyridine ring can be extended to the incorporation of additional heteroatoms, leading to the formation of other heterocyclic systems. One strategy involves the transformation of the pyridine ring into a pyridazine (B1198779), pyrimidine (B1678525), or pyrazine (B50134).

For example, a pyridine ring can be converted to a pyridazine through a multi-step sequence that may involve ring-opening followed by recyclization with a hydrazine (B178648) derivative. Similarly, pyrimidine and pyrazine rings can be constructed from pyridine precursors through carefully designed synthetic routes that introduce the second nitrogen atom at the desired position. These transformations often require harsh conditions and are less common than peripheral functionalization, but they offer a pathway to novel heterocyclic scaffolds with significantly altered electronic properties.

Diversification at the Alpha-Position

The alpha-position of this compound is a key site for molecular diversification. The presence of an acidic proton at this position allows for the formation of an enolate intermediate, which can subsequently react with a variety of electrophiles. This reactivity enables modifications that can significantly alter the steric and electronic properties of the molecule, making it a valuable strategy in the development of new chemical entities.

The general approach to alpha-functionalization involves the deprotonation of the alpha-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of base and reaction conditions is crucial to ensure complete enolate formation and to prevent side reactions such as self-condensation. libretexts.orgfiveable.me

Key reaction pathways for alpha-diversification include:

Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce a new alkyl group at the alpha-position. This method is generally effective for primary and some secondary alkyl halides. libretexts.orglibretexts.org

Aldol Addition: Reaction of the enolate with aldehydes or ketones leads to the formation of a β-hydroxy ester, which can be further modified.

Acylation: Acylation of the enolate with acyl chlorides or anhydrides yields β-keto esters.

Michael Addition: The enolate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

These transformations provide access to a wide array of derivatives with tailored properties, which can be explored for various applications in medicinal chemistry and materials science.

Chiral Alpha-Carbon Modifications

The introduction of chirality at the alpha-carbon of the 2-(pyridin-2-yl)propanoate scaffold is of significant interest, particularly for applications in asymmetric catalysis and the synthesis of biologically active molecules. Asymmetric modifications can be achieved through several strategies, including the use of chiral auxiliaries, chiral bases, or phase-transfer catalysis.

One established method involves the use of a chiral auxiliary, which is covalently attached to the propanoate moiety. The auxiliary directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Another approach is the use of a chiral lithium amide base for deprotonation. The resulting chiral enolate-base complex can then react with an electrophile in a stereoselective manner. The stereochemical outcome of the reaction is influenced by the structure of the chiral base, the solvent, and the reaction temperature.

Furthermore, asymmetric phase-transfer catalysis offers a practical method for the enantioselective alkylation of the alpha-carbon. In this technique, a chiral quaternary ammonium (B1175870) salt is used to shuttle the enolate from the aqueous phase to the organic phase, where it reacts with the alkylating agent. The chiral catalyst creates a chiral environment around the enolate, leading to a preferential formation of one enantiomer.

While specific examples detailing the chiral alpha-carbon modification of this compound are not extensively documented in the reviewed literature, the general principles of asymmetric enolate alkylation are well-established and directly applicable to this scaffold.

Incorporation into More Complex Molecular Architectures

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. The functional groups present in the molecule—the pyridine ring, the ester moiety, and the reactive alpha-position—provide multiple handles for further chemical transformations, allowing for its integration into larger and more intricate structures.

The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modulate the electronic properties of the molecule. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This is a common strategy for linking the scaffold to other molecular fragments. For instance, related 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have been synthesized and investigated for their anti-fibrotic activity. nih.govmdpi.com

The alpha-position, as previously discussed, can be functionalized to introduce new substituents or to serve as a point of attachment for larger molecular entities. For example, the synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) utilizes a derivative of 2-(pyridin-2-yl)acetic acid, highlighting how this core structure can be elaborated into valuable ligands for asymmetric catalysis. nih.gov

The combination of these synthetic strategies allows for the incorporation of the this compound core into a diverse range of complex molecules, including potential pharmaceuticals, functional materials, and catalysts.

Synthesis of Structural Analogues

The synthesis of structural analogues of this compound is a key strategy for exploring the structure-activity relationships of this chemical scaffold and for developing new compounds with optimized properties. Analogue synthesis can involve modifications at various positions of the molecule, including the pyridine ring, the propanoate side chain, and the tert-butyl ester group.

Modifications on the Pyridine Ring:

Substituents can be introduced onto the pyridine ring to alter its electronic and steric properties. This can be achieved by starting with appropriately substituted 2-chloropyridines or by direct functionalization of the pyridine ring of the parent molecule, although the latter can be challenging due to regioselectivity issues.

Variations in the Propanoate Side Chain:

The propanoate side chain can be modified in several ways. The length of the alkyl chain can be varied, or heteroatoms can be introduced. For example, analogues such as ethyl 3-(pyridin-2-ylamino)propanoate have been synthesized. google.com Furthermore, the alpha-position can be substituted with various functional groups as discussed in section 4.3.

Alterations of the Ester Group:

The tert-butyl ester can be replaced with other ester groups (e.g., methyl, ethyl, benzyl) by using the corresponding alcohol in the esterification step. This can influence the compound's solubility, stability, and pharmacokinetic properties. The ester can also be converted to an amide by reaction of the corresponding carboxylic acid with an amine.

The following table provides examples of synthetic approaches to related pyridine-containing propanoic acid derivatives and their analogues.

| Analogue Type | Starting Materials | Key Reaction | Resulting Scaffold |

| Pyrimidine Analogue | Ethyl 6-carbamimidoylnicotinate hydrochloride, Benzyl 1,2,3-triazine-5-carboxylate | Cyclocondensation | 2-(Pyridin-2-yl)pyrimidine-5-carboxylate |

| Amino Acid Analogue | Pyridin-2-amine, Butyl prop-2-enoate | Michael Addition | 3-(Pyridin-2-ylamino)propanoic acid |

| Furan Analogue | 3-(Furan-2-yl)propenoic acid, Arene | Hydroarylation | 3-Aryl-3-(furan-2-yl)propanoic acid |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study on tert-butyl 2-(pyridin-2-yl)propanoate would involve calculating the electron density to determine the ground-state electronic structure. From this, various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) could be derived. The MEP, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions and reactivity. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular orbitals. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction) could be employed for a detailed analysis of the molecular orbitals of this compound. This would involve examining the composition and energy levels of the molecular orbitals, providing a deeper understanding of bonding and electronic transitions within the molecule. While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic properties.

Conformational Analysis

The flexibility of the propanoate side chain in this compound suggests the existence of multiple conformations.

Rotational Isomerism and Energy Barriers

A key aspect of the conformational analysis would be the investigation of rotational isomerism around the single bonds, particularly the C-C bond connecting the pyridine (B92270) ring to the propanoate moiety and the C-O bond of the ester group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This would allow for the identification of stable conformers (local minima) and the transition states connecting them, thereby determining the energy barriers to rotation. Such information is crucial for understanding the molecule's dynamic behavior.

Preferred Conformations in Solution and Solid State

The preferred conformation of a molecule can differ between the gas phase, solution, and the solid state due to intermolecular interactions. Computational models can simulate these different environments. For instance, solvent effects can be incorporated using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules in a molecular dynamics simulation. Predicting the crystal structure would involve computational techniques like crystal structure prediction (CSP) to identify the most stable packing arrangements in the solid state. Comparing the computationally predicted preferred conformations with experimental data (if it were to become available) would be a critical validation of the theoretical models.

Reaction Pathway Modeling

Computational modeling can also be used to explore the potential reactivity of this compound. This would involve identifying possible reaction pathways, locating the transition state structures, and calculating the activation energies. For example, the hydrolysis of the tert-butyl ester group or reactions involving the pyridine ring could be modeled. This type of analysis provides valuable mechanistic insights and can help in designing new synthetic routes or predicting the stability of the compound under various conditions.

Spectroscopic Property Prediction (Methodological Focus)

The prediction of spectroscopic properties such as NMR chemical shifts and vibrational frequencies is a well-established application of computational chemistry, primarily utilizing DFT.

The simulation of 1H and 13C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)). ruc.dk The process involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as chemical shifts are sensitive to the molecular geometry.

Magnetic Shielding Calculation: Once the geometry is optimized, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted shifts can be improved by including solvent effects, often modeled using a polarizable continuum model (PCM). ruc.dk

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridine C2 | - | 160.5 |

| Pyridine C3 | 7.30 | 122.0 |

| Pyridine C4 | 7.75 | 136.8 |

| Pyridine C5 | 7.20 | 121.5 |

| Pyridine C6 | 8.55 | 149.3 |

| Propanoate Cα | 3.85 (q) | 45.2 |

| Propanoate Cβ | 1.55 (d) | 18.5 |

| Ester C=O | - | 172.8 |

| Tert-butyl C (quaternary) | - | 81.0 |

| Tert-butyl CH3 | 1.45 (s) | 28.1 |

Disclaimer: These are illustrative values based on typical chemical shifts for the given functional groups and are not the result of a new DFT calculation.

Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. This analysis is typically performed on the optimized geometry of the molecule. The calculation yields the harmonic vibrational frequencies and their corresponding intensities.

The key steps are:

Geometry Optimization: As with NMR predictions, an accurate optimized structure is essential.

Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This provides the vibrational modes and their frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational bands. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, C=N and C=C stretching modes of the pyridine ring, and various C-H stretching and bending modes.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (ester) | 1735 | Strong |

| C=N/C=C stretch (pyridine ring) | 1600-1450 | Medium-Strong |

| C-H bend (aliphatic) | 1470-1370 | Medium |

| C-O stretch (ester) | 1250-1150 | Strong |

Disclaimer: These are illustrative values based on typical vibrational frequencies for the given functional groups and are not the result of a new DFT calculation.

Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of tert-butyl 2-(pyridin-2-yl)propanoate, offering a detailed map of the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of distinct proton environments, their chemical shifts, and their scalar couplings. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methine proton of the propanoate backbone, and the methyl protons of the tert-butyl group are expected. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet of doublets | 1H | H6 (Pyridine) |

| ~7.7 | Triplet of doublets | 1H | H4 (Pyridine) |

| ~7.3 | Doublet | 1H | H3 (Pyridine) |

| ~7.2 | Triplet | 1H | H5 (Pyridine) |

| ~3.8 | Quartet | 1H | CH (propanoate) |

| ~1.5 | Doublet | 3H | CH₃ (propanoate) |

| ~1.4 | Singlet | 9H | C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific instrument used for analysis.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester carbonyl) |

| ~158 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~136 | C4 (Pyridine) |

| ~124 | C3 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~81 | C(CH₃)₃ |

| ~48 | CH (propanoate) |

| ~28 | C(CH₃)₃ |

| ~19 | CH₃ (propanoate) |

Note: These are predicted chemical shifts and can vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the methine and methyl protons of the propanoate group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons, such as the ester carbonyl and the C2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₂H₁₇NO₂).

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. Key fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the pyridine ring. The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and analysis of this compound from reaction mixtures and for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. Such a method would likely utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. Given the structural similarity of the target compound to 2-arylpropionic acids, a well-established class of chiral molecules, similar chiral stationary phases (CSPs) can be employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. Alternatively, cyclodextrin-based columns, particularly hydroxypropyl-β-cyclodextrin, have been successfully used as chiral mobile phase additives for the separation of 2-arylpropionic acid enantiomers. semanticscholar.org

A typical HPLC method for purity or enantiomeric excess determination would involve the parameters outlined in the following table, extrapolated from methods for similar compounds. semanticscholar.orgptfarm.pl

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based or cyclodextrin-based) |

| Mobile Phase | Acetonitrile / Phosphate buffer (pH 2-4) | Methanol (B129727) / Phosphate buffer (pH 4.0-5.5) with a chiral additive, or a hexane/isopropanol mixture for normal phase. |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 214 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the tert-butyl ester group can be prone to thermal degradation, careful optimization of GC conditions can allow for the analysis of this compound and any volatile impurities. The primary concern is the potential for elimination of isobutylene from the tert-butyl group at elevated injector or column temperatures.

A suitable GC method would employ a moderately polar capillary column and optimized temperature programming to ensure elution of the compound without decomposition.

The following table presents plausible GC conditions for the analysis of this compound, based on general methods for tert-butyl esters and pyridine derivatives. nih.gov

| Parameter | GC-FID/GC-MS Analysis |

| Column | Fused silica capillary column with a moderately polar stationary phase (e.g., ZB-624) |

| Injector Temperature | 200 - 250 °C (optimized to minimize degradation) |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Flash Column Chromatography for Purification Methodologies

Flash column chromatography is a standard and efficient method for the purification of multi-gram quantities of organic compounds. For a basic compound like this compound, which contains a pyridine nitrogen, special considerations are necessary to achieve good separation on silica gel, an acidic stationary phase. The basicity of the pyridine moiety can lead to strong interactions with the silica, resulting in peak tailing and poor resolution.

To counteract this, a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), is often added to the eluent. chemicalforums.com The choice of solvent system is guided by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3 for the desired compound.

A representative flash chromatography purification might involve the following parameters. frontiersin.orgnih.gov

| Parameter | Purification of this compound |

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent | A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the addition of a basic modifier like triethylamine (0.1-1%). |

| Loading Method | Dry loading onto silica gel or direct liquid injection. |

| Elution | Isocratic or gradient elution based on the separation of impurities. |

| Fraction Collection | Monitored by TLC with UV visualization. |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting structural data for a related pyridine carboxylic acid derivative are presented in the table below to illustrate the type of information that can be obtained. researchgate.net

| Parameter | Example Data for a Pyridine Carboxylic Acid Derivative researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 6.5722(2) |

| b (Å) | 22.4650(8) |

| c (Å) | Varies with derivative |

| β (°) | Varies with derivative |

| Volume (ų) | Varies with derivative |

| Z | 4 |

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions can be anticipated based on its functional groups. The pyridine ring can participate in π-π stacking interactions with adjacent rings. The nitrogen atom of the pyridine is a hydrogen bond acceptor, and weak C-H...N hydrogen bonds are possible. The oxygen atoms of the ester group are also potential hydrogen bond acceptors, leading to C-H...O interactions.

Applications in Organic Synthesis and Materials Science

As a Chiral Building Block

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. The stereochemistry of these building blocks is crucial as it often dictates the biological activity of the final target molecule. While specific research directly utilizing tert-butyl 2-(pyridin-2-yl)propanoate as a chiral building block is not extensively documented in publicly available literature, its structural features suggest its potential in this capacity. The presence of a stereocenter at the α-position to the ester carbonyl allows for the introduction of chirality into a target molecule.

The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality. This bulkiness can influence the stereochemical outcome of reactions at or near the chiral center, potentially offering a degree of diastereoselectivity in synthetic transformations. The pyridine (B92270) ring, a common motif in biologically active compounds, provides a site for further functionalization and can also act as a coordinating element in metal-catalyzed reactions. The synthesis of enantiomerically pure forms of such compounds is a key area of research in organic chemistry, often employing methods like enzymatic resolution or asymmetric catalysis.

As an Intermediate in Complex Molecule Synthesis

The utility of a molecule as an intermediate in the synthesis of more complex structures is a cornerstone of modern organic chemistry. This compound, with its multiple functional groups, is poised to be a valuable intermediate in multi-step synthetic sequences.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The pyridine ring of this compound makes it an inherent precursor for the synthesis of more complex nitrogenous heterocyclic systems. The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo various substitution reactions.

Furthermore, the propanoate side chain can be elaborated to construct fused ring systems. For instance, the ester functionality could be converted to an amide, which could then participate in cyclization reactions with the pyridine ring or a substituent on it to form bicyclic or polycyclic heterocyclic scaffolds. While specific examples detailing the use of this compound as a direct precursor for other nitrogen-containing heterocycles are not prevalent in the literature, the fundamental reactivity of its constituent parts supports this potential application.

Component in Multi-Step Total Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry. While no published total syntheses explicitly mention the use of this compound, its structural motifs are found in various natural products. The pyridine core is a key feature in many alkaloids and other biologically active molecules.

The tert-butyl ester can be deprotected under specific acidic conditions to reveal the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to extend the carbon skeleton. This strategic deprotection allows for the late-stage introduction of functionality, a common tactic in complex molecule synthesis. The chiral nature of the molecule would be particularly valuable in enantioselective total synthesis, where controlling the stereochemistry of each new chiral center is paramount.

Role in Catalyst Design and Development (as a ligand or precursor)

The pyridine moiety of this compound provides a nitrogen donor atom that can coordinate to metal centers, making it a potential ligand for catalysis. Pyridine-based ligands are widely used in coordination chemistry and catalysis due to their electronic properties and ability to stabilize various metal oxidation states.

The chiral center adjacent to the pyridine ring could allow for the development of chiral ligands for asymmetric catalysis. Upon coordination to a metal, the stereochemistry of the ligand can influence the spatial arrangement of other ligands and the substrate, leading to the preferential formation of one enantiomer of the product. While there is no specific research detailing the direct use of this compound as a ligand, its structure is analogous to other successful chiral pyridine-based ligands. It could serve as a precursor for more elaborate ligands, where the propanoate side chain is modified to introduce other coordinating groups, creating multidentate chiral ligands.

Potential Applications in Advanced Materials

The incorporation of specific molecular building blocks into larger assemblies can lead to advanced materials with unique properties. The rigid aromatic pyridine ring and the flexible propanoate side chain of this compound suggest its potential as a component in polymers and supramolecular assemblies.

As a polymer precursor, the molecule could be functionalized to contain a polymerizable group. For instance, the pyridine ring or the propanoate side chain could be modified to include a vinyl or other reactive group. Polymerization would then lead to a polymer with chiral, pyridine-containing side chains, which could have interesting optical or coordination properties.

In the realm of supramolecular chemistry, the pyridine nitrogen can participate in hydrogen bonding or metal coordination to form well-defined, self-assembled structures. The chirality of the molecule could be translated to the supramolecular level, leading to the formation of helical or other chiral assemblies. These organized structures could find applications in areas such as chiral recognition or catalysis. However, it is important to note that these are potential applications based on the compound's structure, and specific research in these areas has not been found in the public domain.

Use in Probe Chemistry (excluding biological/clinical efficacy studies)

Chemical probes are molecules designed to interact with and report on their chemical environment. The pyridine ring in this compound could be a platform for the development of such probes. For example, the pyridine nitrogen's lone pair of electrons can be sensitive to the presence of Lewis acids or metal ions.

By attaching a fluorophore or other reporter group to the molecule, it might be possible to design a sensor where the coordination of an analyte to the pyridine nitrogen results in a change in the reporter's signal. The chiral nature of the probe could also be exploited for the enantioselective recognition of other chiral molecules. While this is a plausible application, there is no specific literature describing the use of this compound in the development of chemical probes.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For tert-butyl 2-(pyridin-2-yl)propanoate, the chiral center alpha to the carbonyl group presents a prime target for the development of advanced stereoselective synthetic methods.

Future research should focus on asymmetric catalysis to produce specific enantiomers of the compound. nih.govmdpi.com Inspired by recent successes in the synthesis of other chiral pyridine (B92270) derivatives, several catalytic systems could be explored. nih.govresearchgate.netscispace.com The development of novel chiral pyridine-derived ligands, for instance, has shown great promise in achieving high stereocontrol in various metal-catalyzed reactions. nih.gov

Promising catalytic approaches to investigate include:

Transition-Metal Catalysis: Systems employing metals like iridium, rhodium, palladium, or iron, paired with newly designed chiral ligands, could offer efficient pathways. Iron, in particular, is an attractive option due to its low cost, low toxicity, and chemical versatility. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative. Chiral phosphoric acids or planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) could be adapted to control the stereochemistry of the propanoate side chain addition to the pyridine scaffold. scispace.comnih.gov

Biocatalysis: Engineered enzymes could provide highly selective and environmentally benign routes to the desired enantiomer.

A summary of potential stereoselective strategies is presented in Table 1.

Table 1: Potential Strategies for Stereoselective Synthesis

| Catalytic Approach | Potential Catalysts/Ligands | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis | Ir-SpiroPAP, Chiral N₂P₂ Iron Complexes, Palladium with Chiral Phosphines | High activity and turnover numbers, broad substrate scope. |

| Organocatalysis | Chiral Phosphoric Acids (CPAs), Planar-Chiral DMAP Analogues | Metal-free, avoids toxic metal contamination, often milder conditions. |

| Biocatalysis | Engineered Cytochrome P450, Esterases | High enantioselectivity, environmentally friendly (aqueous media), mild conditions. |

Exploration of Underutilized Reactivity Modes

Beyond its synthesis, the reactivity of this compound itself is a rich field for exploration. Research could uncover novel transformations by focusing on less common reaction pathways involving either the pyridine ring or the ester moiety.

C–H Activation: The direct functionalization of the pyridine ring's C–H bonds is a powerful strategy for creating complex molecules. rsc.org While ortho-C–H activation is common for pyridine-containing substrates, developing templates or catalytic systems to achieve selective activation at the meta or para positions would be a significant advancement. acs.orgrsc.org This could allow for the introduction of a wide range of functional groups directly onto the pyridine core. acs.org

Dearomatization Reactions: The dearomatization of the pyridine ring can yield highly functionalized saturated or partially saturated nitrogen-containing heterocycles, which are valuable building blocks in organic synthesis. mdpi.comnih.govnih.gov Investigating metal-catalyzed or metal-free dearomatization protocols for this compound could open access to novel dihydropyridine (B1217469) and piperidine (B6355638) structures. mdpi.comnih.govacs.org Such reactions often provide opportunities for creating multiple new stereocenters. mdpi.com

Ester Moiety as a Handle: The tert-butyl ester can be used as a synthetic handle for further transformations. While hydrolysis to the corresponding carboxylic acid is a standard procedure, exploring alternative reactions such as direct conversion to amides, aldehydes, or other functional groups without isolating the acid intermediate could lead to more efficient synthetic routes.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, reproducibility, and the potential for automation. nih.gov Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a promising avenue for future research.

Studies on other pyridine derivatives have demonstrated the feasibility of performing reactions like N-oxidation in packed-bed microreactors with high efficiency and safety. organic-chemistry.orgresearchgate.netthieme-connect.com This approach could be adapted for modifications of the pyridine nitrogen in this compound. Furthermore, multi-step syntheses, including purification steps, can be telescoped into a single continuous process, significantly reducing manual handling and production time. uc.ptmdpi.comthieme-connect.de

Potential flow chemistry applications include:

Automated Synthesis and Optimization: Using flow reactors coupled with automated optimization algorithms (e.g., Bayesian optimization) could rapidly identify the ideal conditions for synthesizing the target compound and its derivatives. nih.gov

Hazardous Reaction Management: Reactions that are difficult to control in batch, such as those involving highly reactive organometallic reagents or generating significant heat, can often be performed safely in microreactors due to superior heat and mass transfer. mdpi.com

Photochemical and Electrochemical Transformations: Flow reactors are ideally suited for photochemical and electrochemical reactions, providing uniform irradiation or electrode contact, which can unlock novel reactivity pathways for modifying the compound.

Design and Synthesis of New Functional Analogues for Specific Chemical Purposes